molecular formula C15H12FNO B13424495 Acetamide, N-(8-fluorofluoren-2-YL)- CAS No. 2823-95-2

Acetamide, N-(8-fluorofluoren-2-YL)-

Cat. No.: B13424495
CAS No.: 2823-95-2
M. Wt: 241.26 g/mol
InChI Key: XUMWJDDFADGBFW-UHFFFAOYSA-N
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Description

N-(8-fluoro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H12FNO It is a derivative of fluorenylacetamide, characterized by the presence of a fluorine atom at the 8th position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-fluoro-9H-fluoren-2-yl)acetamide typically involves the acylation of 8-fluoro-9H-fluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N-(8-fluoro-9H-fluoren-2-yl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(8-fluoro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenylamine derivatives.

    Substitution: Various substituted fluorenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-(8-fluoro-9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(8-fluoro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzymatic activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(9H-fluoren-2-yl)acetamide: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-acetylaminofluorene: Another derivative of fluorenylacetamide with distinct functional groups.

Uniqueness

N-(8-fluoro-9H-fluoren-2-yl)acetamide is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts

Properties

CAS No.

2823-95-2

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

N-(8-fluoro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12FNO/c1-9(18)17-11-5-6-12-10(7-11)8-14-13(12)3-2-4-15(14)16/h2-7H,8H2,1H3,(H,17,18)

InChI Key

XUMWJDDFADGBFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C(=CC=C3)F

Origin of Product

United States

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